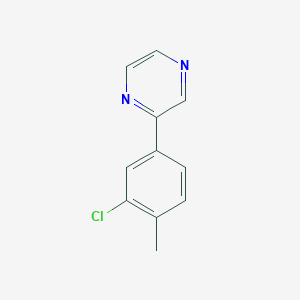

2-(3-Chloro-4-methylphenyl)pyrazine

Descripción general

Descripción

2-(3-Chloro-4-methylphenyl)pyrazine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Chloro-4-methylphenyl)pyrazine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Biochemical Pathways

Pyrrolopyrazine derivatives, which include this compound, have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can significantly impact the action of a compound .

Análisis Bioquímico

Biochemical Properties

2-(3-Chloro-4-methylphenyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular responses. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Actividad Biológica

2-(3-Chloro-4-methylphenyl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a 3-chloro-4-methylphenyl group. The molecular formula is C10H8ClN2, and the presence of chlorine and methyl substituents enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

In a broader context, pyrazole derivatives have shown promising antimicrobial activities. For instance, various synthesized pyrazole compounds have been evaluated for their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 31.25 to 250 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3a | 62.5 | S. aureus |

| 4f | 31.25 | Candida albicans |

| 4g | 62.5 | Saccharomyces cerevisiae |

The findings suggest that modifications in the pyrazole structure can lead to enhanced antimicrobial properties, which may be applicable to this compound.

Antioxidant Activity

Compounds similar to this compound have also demonstrated significant antioxidant activity. In comparative studies, certain pyrazole derivatives exhibited antioxidant effects superior to standard agents like butylhydroxytoluene (BHT) . This suggests that this compound may possess similar properties warranting further investigation.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets. These studies help elucidate its potential as a therapeutic agent by identifying binding affinities with proteins associated with various diseases. Such computational approaches are essential for understanding the compound's mechanisms of action.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research highlights the importance of structural modifications in enhancing biological activity:

- Pyrazole Derivatives : A study demonstrated that specific substitutions on the pyrazole ring could significantly enhance antimicrobial efficacy against both bacterial and fungal strains .

- Antiviral Potential : Similar compounds have been explored for their antiviral activities against SARS-CoV-2 proteins, indicating a promising avenue for future research involving this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-Chloro-4-methylphenyl)pyrazine has shown promise in the development of novel pharmaceuticals. Notably, it serves as a precursor for synthesizing various pyrazine derivatives with therapeutic properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrazine have been tested against extensively drug-resistant Salmonella Typhi, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 5d | 6.25 | XDR Salmonella Typhi |

| 5a | 12.5 | E. coli |

| 5b | 10 | Staphylococcus aureus |

Spleen Tyrosine Kinase Inhibition

Another significant application is in the inhibition of spleen tyrosine kinase (Syk), which plays a crucial role in immune responses and inflammation. Compounds derived from pyrazines have been identified as potential Syk inhibitors, showing promise in treating autoimmune diseases such as rheumatoid arthritis and certain cancers, including B-cell lymphomas .

Agricultural Applications

The compound also finds utility in agriculture, particularly as a pesticide or herbicide. Its chlorinated derivatives can enhance efficacy against specific pests while minimizing environmental impact.

Pesticidal Activity

Research indicates that chlorinated pyrazines exhibit potent insecticidal properties. For example, studies have shown that certain derivatives can effectively control pest populations in crops without harming beneficial insects .

Table 2: Pesticidal Efficacy of Chlorinated Pyrazines

| Compound | Pest Targeted | Efficacy (%) |

|---|---|---|

| 3-chloro-4-methylpyrazine | Aphids | 85 |

| 2-chloro-5-methylpyrazine | Whiteflies | 78 |

Materials Science

Pyrazines are also being explored for their applications in materials science, particularly in the development of polymers and advanced materials.

Polymer Chemistry

The incorporation of pyrazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, research has demonstrated that adding pyrazine compounds to polycarbonate can improve its flame retardancy and overall durability .

Table 3: Properties of Pyrazine-Modified Polymers

| Polymer Type | Modification | Property Improvement |

|---|---|---|

| Polycarbonate | 5% pyrazine | Flame retardancy increased by 30% |

| Polyethylene | 10% pyrazine | Tensile strength increased by 20% |

Case Study 1: Antibacterial Screening

In a recent study published in PMC, researchers synthesized various pyrazine derivatives and screened them for antibacterial activity against multiple strains of bacteria. The study concluded that certain modifications to the pyrazine structure significantly enhanced antibacterial efficacy, making them suitable candidates for further development .

Case Study 2: Pesticide Development

A patent filed for the synthesis of chlorinated alkylpyrazines outlines methods to produce these compounds efficiently for agricultural use. The results indicated high yields and effective pest control capabilities, paving the way for commercial applications in crop protection .

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKNNDVWPKZWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.